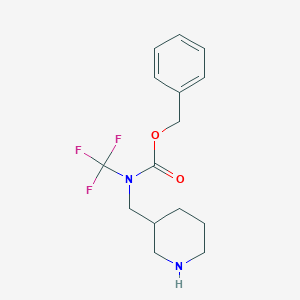
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate is a compound that features a trifluoromethyl group, a piperidine ring, and a carbamate moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity . Piperidine derivatives are widely used in pharmaceuticals due to their ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Copper-Catalyzed Cross-Coupling: This environmentally friendly method involves the reaction of amines with alkoxycarbonyl radicals generated from carbazates.
Hofmann Rearrangement: This one-pot procedure involves the rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and minimize costs while ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. For example, the benzyl-piperidine group can bind to cholinesterase receptors, inhibiting their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability by forming hydrogen bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A cholinesterase inhibitor with a benzyl-piperidine group.
Alpelisib: Contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties.
Uniqueness
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate is unique due to the combination of its trifluoromethyl group, piperidine ring, and carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H19F3N2O2 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
benzyl N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-13-7-4-8-19-9-13)14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2 |
Clave InChI |
IDOYZQRIWAOIMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















